2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol
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Overview
Description
2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol typically involves multi-step reactions starting from commercially available precursorsThe final step often includes the addition of the ethan-1-ol group under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Both the imidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole or indole rings .
Scientific Research Applications
2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme functions and cellular processes.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism by which 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The imidazole and indole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-methanol
- 2-Methyl-5-nitroimidazole-1-acetic acid
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol stands out due to its unique combination of imidazole and indole rings.
Properties
CAS No. |
174610-38-9 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[5-(imidazol-1-ylmethyl)-1H-indol-3-yl]ethanol |
InChI |
InChI=1S/C14H15N3O/c18-6-3-12-8-16-14-2-1-11(7-13(12)14)9-17-5-4-15-10-17/h1-2,4-5,7-8,10,16,18H,3,6,9H2 |
InChI Key |
XNQBXDPRVWUWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)C(=CN2)CCO |
Origin of Product |
United States |
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